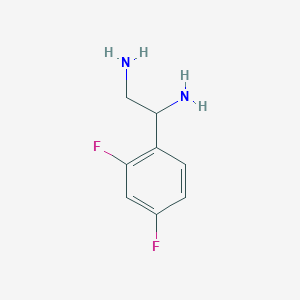![molecular formula C19H17ClN2O3 B12128047 Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate CAS No. 881041-80-1](/img/structure/B12128047.png)
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate is a complex organic compound with a molecular formula of C18H15ClN2O3. This compound is known for its unique structure, which includes a chloroacetyl group, a cyanobenzyl group, and an ethyl ester of benzoic acid. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate typically involves multiple steps:
Formation of the Chloroacetyl Intermediate: This step involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetyl intermediate.
Addition of the Cyanobenzyl Group: The chloroacetyl intermediate is then reacted with 2-cyanobenzylamine under controlled conditions to introduce the cyanobenzyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with the chloroacetyl group converted to a hydroxyl group.
Substitution: Substituted derivatives where the chloroacetyl group is replaced by other functional groups.
科学的研究の応用
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The cyanobenzyl group may also interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Ethyl 2-[(chloroacetyl)amino]benzoate: Similar structure but lacks the cyanobenzyl group.
Ethyl 2-[(chloroacetyl)(2-nitrobenzyl)amino]benzoate: Similar structure with a nitrobenzyl group instead of a cyanobenzyl group.
Uniqueness
Ethyl 2-[(chloroacetyl)(2-cyanobenzyl)amino]benzoate is unique due to the presence of both the chloroacetyl and cyanobenzyl groups, which confer distinct reactivity and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
881041-80-1 |
|---|---|
分子式 |
C19H17ClN2O3 |
分子量 |
356.8 g/mol |
IUPAC名 |
ethyl 2-[(2-chloroacetyl)-[(2-cyanophenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-9-5-6-10-17(16)22(18(23)11-20)13-15-8-4-3-7-14(15)12-21/h3-10H,2,11,13H2,1H3 |
InChIキー |
PPIMWZXOVFLCFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2C#N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)



